1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a cyclopentyl group and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate
- 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the hydroxyl group at specific positions enhances its reactivity and potential bioactivity compared to other pyrazolopyridine derivatives.
Properties
CAS No. |
929975-60-0 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-cyclopentyl-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H15N3O/c1-8-6-11(16)14-12-10(8)7-13-15(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,16) |
InChI Key |
OWTCGDKEYSLZEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=C1C=NN2C3CCCC3 |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=NN2C3CCCC3 |
solubility |
not available |
Origin of Product |
United States |
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